molecular formula C21H25N3O3 B2758897 3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate CAS No. 1351596-77-4

3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate

Cat. No.: B2758897
CAS No.: 1351596-77-4
M. Wt: 367.449
InChI Key: OZOFENMPNWJVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate is a complex organic compound that features a urea derivative and a carbamate group

Scientific Research Applications

3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action would depend on the specific application of “3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate”. For instance, if used as a catalyst or reagent in a chemical reaction, its mechanism of action would involve facilitating or participating in the reaction .

Future Directions

The future directions for research on “3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate” could involve further exploration of its synthesis, properties, and potential applications. Given the limited information currently available, there is significant scope for new discoveries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate typically involves the reaction of o-tolyl isocyanate with cyclohexylamine to form the urea derivative. This intermediate is then reacted with phenyl chloroformate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(o-Tolyl)ureido)cyclohexyl methylcarbamate
  • 3-(3-(o-Tolyl)ureido)cyclohexyl ethylcarbamate
  • 3-(3-(o-Tolyl)ureido)cyclohexyl butylcarbamate

Uniqueness

3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate is unique due to its specific combination of a urea derivative and a phenylcarbamate group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-[(2-methylphenyl)carbamoylamino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-8-5-6-13-19(15)24-20(25)22-17-11-7-12-18(14-17)27-21(26)23-16-9-3-2-4-10-16/h2-6,8-10,13,17-18H,7,11-12,14H2,1H3,(H,23,26)(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZOFENMPNWJVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.